molecular formula C6H5N3S B8696416 Imidazo[1,2-b]pyridazine-6(5H)-thione CAS No. 122322-14-9

Imidazo[1,2-b]pyridazine-6(5H)-thione

Cat. No.: B8696416
CAS No.: 122322-14-9
M. Wt: 151.19 g/mol
InChI Key: CWSCZYDTOXDFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-b]pyridazine-6(5H)-thione is a useful research compound. Its molecular formula is C6H5N3S and its molecular weight is 151.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurodegenerative Disease Research

One of the prominent applications of imidazo[1,2-b]pyridazine-6(5H)-thione derivatives is in the field of neurodegenerative diseases. A study synthesized various derivatives to evaluate their binding affinities to amyloid plaques associated with Alzheimer's disease. The compound 2-(4′-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine exhibited a high binding affinity (K_i = 11.0 nM), suggesting its potential as a radiotracer for positron emission tomography imaging of amyloid plaques . This application is significant as early detection of amyloid plaques can facilitate timely intervention in Alzheimer's disease.

Anti-inflammatory and Anticancer Activities

Imidazo[1,2-b]pyridazine derivatives have also shown promise as inhibitors of IκB kinase beta (IKKβ), which plays a crucial role in the inflammatory response and cancer progression. Enhanced potency was achieved through modifications that improved molecular permeability and affinity for IKKβ. These compounds demonstrated significant inhibition of tumor necrosis factor-alpha (TNFα) production in animal models, indicating their potential utility in treating inflammatory diseases and cancers .

Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold has been identified as a privileged structure for developing kinase inhibitors. Research has highlighted its effectiveness against various eukaryotic kinases, including those from parasites like Plasmodium falciparum and Leishmania. For instance, certain derivatives exhibited IC50 values as low as 32 nM against PfCLK1, showcasing their selectivity and potency . This aspect is particularly relevant for developing targeted therapies for parasitic infections.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of imidazo[1,2-b]pyridazine derivatives. Compounds synthesized from this scaffold were tested against several pathogenic bacteria and fungi. Notably, some derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with structure-activity relationships indicating that electron-withdrawing groups on the aromatic ring enhance activity against these pathogens .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine derivatives is crucial for optimizing their therapeutic efficacy. Research indicates that modifications at specific positions on the ring can significantly alter biological activity and pharmacokinetic properties. For example, substituents at the 6-position have been shown to influence binding affinity to target proteins and overall biological activity, guiding future design efforts in medicinal chemistry .

Summary Table of Applications

Application AreaKey Findings
Neurodegenerative DiseasesHigh binding affinity to amyloid plaques; potential for PET imaging
Anti-inflammatory/CancerPotent IKKβ inhibitors; reduced TNFα production in vivo
Kinase InhibitionEffective against Plasmodium kinases; selective inhibitors
Antimicrobial PropertiesSignificant antibacterial activity against S. aureus and E. coli
Structure-Activity RelationshipsModifications at specific positions enhance biological activity

Properties

IUPAC Name

5H-imidazo[1,2-b]pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c10-6-2-1-5-7-3-4-9(5)8-6/h1-4H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSCZYDTOXDFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560111
Record name Imidazo[1,2-b]pyridazine-6(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122322-14-9
Record name Imidazo[1,2-b]pyridazine-6(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.